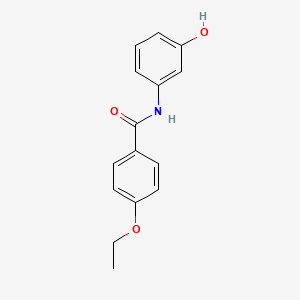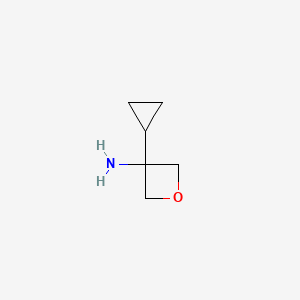![molecular formula C21H19BrN4O B13942896 1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one is a synthetic organic compound that features a quinoline and pyridine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline derivative: Starting with a bromination reaction to introduce the bromo group on the quinoline ring.
Formation of the pyridine derivative: Synthesis of the 6-methylpyridine moiety.
Condensation reaction: Combining the quinoline and pyridine derivatives through a condensation reaction to form the ethylidene bridge.
Cyclization: Formation of the pyrrolidin-2-one ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures.
Pyridine derivatives: Compounds with similar pyridine structures.
Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one structures.
Uniqueness
The uniqueness of 1-((2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene)amino)pyrrolidin-2-one lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C21H19BrN4O |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-[[2-(7-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one |
InChI |
InChI=1S/C21H19BrN4O/c1-14-4-2-5-18(24-14)20(25-26-11-3-6-21(26)27)12-15-9-10-23-19-13-16(22)7-8-17(15)19/h2,4-5,7-10,13H,3,6,11-12H2,1H3 |
InChI Key |
PYGDILIIHLVFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=NN2CCCC2=O)CC3=C4C=CC(=CC4=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)

![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)





![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)


